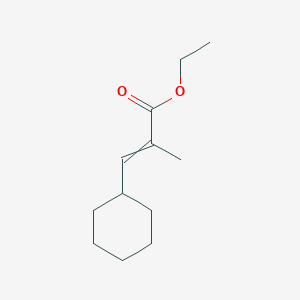

ethyl 3-cyclohexyl-2-methylprop-2-enoate

CAS No.:

Cat. No.: VC15736383

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O2 |

|---|---|

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | ethyl 3-cyclohexyl-2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |

| Standard InChI Key | PFGOKHUIRGSHFD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CC1CCCCC1)C |

Introduction

Synthesis

The synthesis of ethyl 3-cyclohexyl-2-methylprop-2-enoate typically involves esterification reactions or the use of alkene functionalization methods:

-

Starting Materials

-

Cyclohexyl derivatives (e.g., cyclohexanecarboxylic acid or cyclohexyl ketones).

-

Ethanol and acidic catalysts for esterification.

-

Methylpropenoic acid or related precursors for introducing the alkene functionality.

-

-

Reaction Pathway

-

The reaction may involve the condensation of cyclohexanecarboxylic acid with ethanol in the presence of sulfuric acid or other dehydrating agents to form the ester group.

-

Alternatively, alkene functionalization methods can be used to introduce the conjugated double bond system.

-

Applications and Potential Uses

While specific applications of ethyl 3-cyclohexyl-2-methylprop-2-enoate are not widely documented, compounds with similar structures have relevance in:

-

Flavor and Fragrance Industry

-

Esters are commonly used as flavoring agents or in perfumes due to their pleasant odors.

-

-

Organic Synthesis

-

The compound could serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical or agrochemical research.

-

-

Material Science

-

Esters are often investigated for their roles in polymer chemistry or as plasticizers.

-

Comparative Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 196.29 g/mol | PubChem |

| SMILES Notation | C/C(=C\C1CCCCC1)/C(=O)OCC | PubChem |

| InChIKey | MEKATFFSLMQMRX-BQYQJAHWSA-M | PubChem |

Related Compounds

Ethyl 3-cyclohexyl-2-methylprop-2-enoate is structurally related to other esters such as methyl (E)-3-cyclohexyl-2-methylprop-2-enoate (PubChem CID: 13172917), which differs by having a methyl group instead of an ethyl group in the ester functionality . These structural variations can influence physical properties like boiling point and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume